(1S,2R,6S,7R)-1,7-Dimethyl-4,10-dioxatricyclo[5.2.1.02,6]decane-3,5-dione
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Overview
Description
(1S,2R,6S,7R)-1,7-Dimethyl-4,10-dioxatricyclo[5.2.1.02,6]decane-3,5-dione is a complex organic compound characterized by its unique tricyclic structure. This compound is notable for its stability and reactivity, making it a subject of interest in various fields of scientific research.
Mechanism of Action
Target of Action
The primary targets of this compound are the Mu-type opioid receptor , Serine/threonine-protein phosphatase 5 , and Bcl-2-like protein 11 . These proteins play crucial roles in various biological processes, including pain perception, cellular signaling, and apoptosis, respectively.
Mode of Action
The compound interacts with its targets by binding to their active sites, which can alter their conformation and modulate their activity. For instance, it has been shown to inhibit the Mu-type opioid receptor with an IC50 value of 272nM , indicating a potent inhibitory effect.
Biochemical Pathways
The interaction of the compound with its targets can affect several biochemical pathways. For example, the inhibition of the Mu-type opioid receptor can modulate the pain perception pathway, while the interaction with Serine/threonine-protein phosphatase 5 can influence various signaling pathways. The binding to Bcl-2-like protein 11 can impact the apoptosis pathway .
Result of Action
The molecular and cellular effects of the compound’s action depend on its interaction with its targets. For example, the inhibition of the Mu-type opioid receptor can lead to analgesic effects, while the modulation of Serine/threonine-protein phosphatase 5 and Bcl-2-like protein 11 can influence cell signaling and apoptosis, respectively .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R,6S,7R)-1,7-Dimethyl-4,10-dioxatricyclo[5.2.1.02,6]decane-3,5-dione typically involves the reaction of maleic anhydride with dicyclopentadiene. This reaction is conducted under controlled conditions to ensure the formation of the desired tricyclic structure. The process involves heating the reactants in the presence of a catalyst, often a Lewis acid, to facilitate the cycloaddition reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors to maintain consistent reaction conditions. The use of high-purity reactants and advanced purification techniques ensures the production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
(1S,2R,6S,7R)-1,7-Dimethyl-4,10-dioxatricyclo[5.2.1.02,6]decane-3,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically yield alcohols or alkanes.
Substitution: Substitution reactions often involve the replacement of hydrogen atoms with halogens or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under UV light or in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
(1S,2R,6S,7R)-1,7-Dimethyl-4,10-dioxatricyclo[5.2.1.02,6]decane-3,5-dione has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and other advanced materials
Comparison with Similar Compounds
Similar Compounds
- (1R,2S,6R,7S)-2,6-Dimethyl-4,10-dioxa-tricyclo[5.2.1.02,6]decane-3,5-dione
- (1r,2r,6s,7s)-4-(1-phenylethyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
- (1S,2R,6S,7R)-2-Methyl-4,10-dioxatricyclo[5.2.1.02,6]decane-3,5-dione
Uniqueness
What sets (1S,2R,6S,7R)-1,7-Dimethyl-4,10-dioxatricyclo[5.2.1.02,6]decane-3,5-dione apart from similar compounds is its specific stereochemistry and the presence of two methyl groups.
Properties
IUPAC Name |
(1S,2R,6S,7R)-1,7-dimethyl-4,10-dioxatricyclo[5.2.1.02,6]decane-3,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-9-3-4-10(2,14-9)6-5(9)7(11)13-8(6)12/h5-6H,3-4H2,1-2H3/t5-,6+,9-,10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REXARJRMGFUATC-YUMGAWCOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(O1)(C3C2C(=O)OC3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@](O1)([C@H]3[C@@H]2C(=O)OC3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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